REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:18])[CH2:3][CH2:4][C:5]1([C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][CH:11]=2)[CH2:9][CH2:8][CH2:7][CH2:6]1.[N:19]#CBr>C(Cl)(Cl)Cl>[C:18]([N:2]([CH2:3][CH2:4][C:5]1([C:10]2[CH:11]=[CH:12][C:13]([O:16][CH3:17])=[CH:14][CH:15]=2)[CH2:6][CH2:7][CH2:8][CH2:9]1)[CH3:1])#[N:19]
|
Name
|
1-(2-dimethylaminoethyl)-1-(4-methoxyphenyl)cyclopentane
|
Quantity
|
5.43 g
|
Type
|
reactant
|
Smiles
|
CN(CCC1(CCCC1)C1=CC=C(C=C1)OC)C
|
Name
|
base
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Type
|
DISSOLUTION
|
Details
|
The oil is dissolved in chlorofrom
|
Type
|
WASH
|
Details
|
eluted with ether
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)N(C)CCC1(CCCC1)C1=CC=C(C=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |